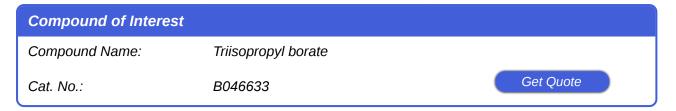


Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Lithium Triisopropyl Borates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis and drug discovery.[1][2] These reactions enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the most common boron reagents used, their instability, especially in the case of five-membered heterocycles, can lead to decomposition via protodeboronation.[1]

Lithium **triisopropyl borate**s (LTBs) have emerged as highly stable and effective alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] These borate species exhibit enhanced stability towards protodeboronation and can be conveniently stored at room temperature.[1][2][4] This makes them particularly advantageous for the coupling of sensitive heterocyclic substrates, which are prevalent in pharmaceutical compounds. This document provides detailed protocols for the synthesis of lithium **triisopropyl borate**s and their subsequent use in palladium-catalyzed cross-coupling reactions.

Advantages of Lithium Triisopropyl Borates



- Enhanced Stability: LTBs are significantly more stable than their corresponding boronic acids, minimizing decomposition and improving reaction outcomes.[1][2][4]
- Suitability for Sensitive Heterocycles: They are particularly effective for the cross-coupling of five-membered heterocyclic compounds that are prone to instability.[1]
- Convenient Handling: LTBs can be stored on the benchtop at room temperature, simplifying experimental workflow.[1][2][4]
- One-Pot Synthesis and Coupling: A streamlined one-pot procedure allows for the in-situ generation of the LTB followed by the cross-coupling reaction, increasing overall efficiency.

Experimental Protocols Protocol 1: Synthesis of Lithium Triisopropyl Borates

This protocol describes the general procedure for the synthesis of lithium **triisopropyl borate**s from aryl or heteroaryl bromides.

Materials:

- · Aryl or Heteroaryl Bromide
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(OiPr)3)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Toluene

Procedure:[1]

- To a solution of the aryl or heteroaryl bromide (1.0 equiv) in a mixture of THF and toluene at
 -78 °C, add n-butyllithium (1.1 equiv) dropwise.
- Stir the mixture at -78 °C for the appropriate time to ensure complete lithiation.



- Add triisopropyl borate (1.1 equiv) to the reaction mixture.
- Allow the solution to gradually warm to room temperature and stir for 8 hours.[1]
- Remove the solvent under reduced pressure.
- Dry the resulting lithium **triisopropyl borate** under vacuum at 80 °C. The product is used in the subsequent coupling reaction without further purification.[1]

// Styling edge [color="#4285F4"]; node [penwidth=1, color="#5F6368"]; } .enddot Caption: Workflow for the synthesis of lithium **triisopropyl borates**.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Lithium Triisopropyl Borates with Aryl/Heteroaryl Halides

This protocol details the Suzuki-Miyaura cross-coupling reaction using the synthesized lithium **triisopropyl borate**s.

Materials:

- Lithium Triisopropyl Borate
- Aryl or Heteroaryl Halide (e.g., bromide or chloride)
- XPhos Precatalyst
- Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
- Anhydrous Tetrahydrofuran (THF)

Procedure:[1]

- In a reaction vessel, combine the lithium triisopropyl borate (1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), and the XPhos precatalyst (3 mol %).
- Add a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄ solution.



- Heat the reaction mixture to 40 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 3: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This streamlined protocol combines the synthesis of the lithium **triisopropyl borate** and the cross-coupling reaction in a single reaction vessel.

Materials:

- Heteroaryl Compound
- Aryl Halide
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(OiPr)3)
- XPhos Precatalyst
- Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
- Anhydrous Tetrahydrofuran (THF)

Procedure:[1]

• To a solution of the heteroarene (3.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (3.3 equiv) dropwise.



- Stir the mixture at -78 °C for the required time for complete lithiation.
- Add **triisopropyl borate** (3.3 equiv) to the reaction mixture.
- Allow the solution to warm to room temperature.
- To this mixture, add the aryl halide (1.0 equiv), the XPhos precatalyst (3 mol %), and the 0.5
 M aqueous K₃PO₄ solution.
- Heat the reaction mixture to 40 °C and stir until the coupling is complete.
- Follow the workup and purification steps outlined in Protocol 2.

Data Presentation

The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of various lithium **triisopropyl borate**s with aryl halides.

Table 1: Synthesis of Lithium Triisopropyl Borates and Subsequent Cross-Coupling[1]



Entry	Heteroc yclic Borate	Aryl Halide	Catalyst (mol %)	Base	Temp (°C)	Time (h)	Yield (%)
1	Lithium triisoprop yl 2- furanylbo rate	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO4	40	12	92
2	Lithium triisoprop yl 2- thienylbo rate	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO4	40	12	95
3	Lithium triisoprop yl 2- benzofur anylborat e	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO4	40	12	98
4	Lithium triisoprop yl 2- benzothi enylborat e	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO4	40	12	96
5	Lithium triisoprop yl 1- methyl- 1H-indol- 2- ylborate	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO4	40	12	85

Table 2: One-Pot Lithiation/Borylation/Cross-Coupling[1]



Entry	Heteroa rene	Aryl Halide	Catalyst (mol %)	Base	Temp (°C)	Time (h)	Yield (%)
1	Furan	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO₄	40	12	88
2	Thiophen e	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO₄	40	12	91
3	Benzofur an	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K ₃ PO ₄	40	12	94
4	Benzothi ophene	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K ₃ PO ₄	40	12	93
5	1- Methylind ole	4- Bromoani sole	XPhos Precataly st (3)	0.5 M K₃PO₄	40	12	82

Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

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Pd0 -> dummy1 [style=invis]; dummy1 -> PdII_RX [style=invis]; PdII_RX -> dummy2 [style=invis]; dummy2 -> PdII_R_R1 [style=invis]; PdII_R_R1 -> dummy3 [style=invis]; dummy3 -> RedElim [style=invis]; RedElim -> dummy4 [style=invis]; dummy4 -> Pd0 [style=invis]; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (R-X) to the active Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the organic group (R¹) from the lithium **triisopropyl borate** is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond in the product (R-R¹) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of a base, such as K_3PO_4 , is crucial for facilitating the transmetalation step.[1] The XPhos precatalyst is highly effective as it rapidly generates the active Pd(0) species at the mild reaction temperature of 40 °C required for the efficient coupling of these sensitive borates.[1]

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